molecular formula C20H22F3N5O2 B14968136 2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B14968136
M. Wt: 421.4 g/mol
InChI Key: JCUYBYVQSWYXCS-UHFFFAOYSA-N
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Description

2-(2-OXO-2-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperazine moiety, and a hexahydrocinnolinone core

Preparation Methods

The synthesis of 2-(2-OXO-2-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multi-step organic synthesis. The synthetic route may include:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Synthesis of the piperazine moiety: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling reactions: The pyridine and piperazine moieties are coupled using standard coupling reagents like EDCI or DCC.

    Formation of the hexahydrocinnolinone core: This can be synthesized through cyclization reactions involving appropriate precursors.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(2-OXO-2-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

    Coupling reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds using catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-OXO-2-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with specific amino acid residues in the target protein. The hexahydrocinnolinone core may provide additional binding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-(2-OXO-2-{4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}ETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22F3N5O2

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)15-5-6-17(24-12-15)26-7-9-27(10-8-26)19(30)13-28-18(29)11-14-3-1-2-4-16(14)25-28/h5-6,11-12H,1-4,7-10,13H2

InChI Key

JCUYBYVQSWYXCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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